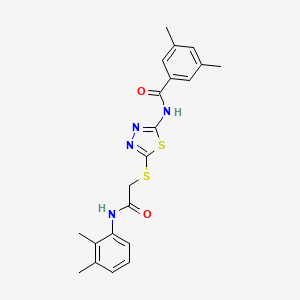
N-(5-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dimethylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dimethylbenzamide is a useful research compound. Its molecular formula is C21H22N4O2S2 and its molecular weight is 426.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(5-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dimethylbenzamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound features a thiadiazole ring , an amide group , and a dimethylphenylamino moiety. Its molecular formula is C17H22N4O2S2, with a molecular weight of 378.51 g/mol. The structural complexity suggests various interactions with biological targets, which may lead to diverse pharmacological effects.
| Property | Value |
|---|---|
| Molecular Formula | C17H22N4O2S2 |
| Molecular Weight | 378.51 g/mol |
| Purity | Typically 95% |
1. Anticancer Activity
Preliminary studies indicate that compounds with similar structures may exhibit anticancer properties by inhibiting deubiquitylating enzymes involved in tumor progression. The 1,3,4-thiadiazole derivatives have been linked to various cancer types due to their ability to modulate enzyme activity or receptor binding .
Case Study: Anticancer Efficacy
A study evaluating the cytotoxic effects of thiadiazole derivatives on breast cancer cell lines (MCF-7) demonstrated significant inhibition rates at varying concentrations. The use of the Trypan blue exclusion method confirmed substantial activity against these cancer cells .
2. Antimicrobial Properties
Thiadiazole derivatives are known for their broad spectrum of antimicrobial activities, including antibacterial and antifungal effects. Research indicates that these compounds can effectively combat multidrug-resistant bacteria and fungi.
Antimicrobial Screening Results
In a comparative study assessing the minimum inhibitory concentration (MIC) against common pathogens:
- Staphylococcus aureus : Potent activity observed.
- Candida albicans : Significant antifungal properties noted .
3. Other Biological Activities
The biological importance of 1,3,4-thiadiazole derivatives extends to several other pharmacological properties:
- Anti-inflammatory : Reducing inflammation markers in various models.
- Antiviral : Potential activity against viral infections.
- Analgesic : Pain-relieving effects observed in animal models .
The mechanisms by which this compound exerts its biological effects involve:
- Modulation of specific enzyme activities.
- Interaction with cellular receptors leading to altered signaling pathways.
- Induction of apoptosis in cancer cells through various biochemical pathways .
Future Directions and Research Opportunities
Given the promising biological activities demonstrated by this compound and its derivatives, further investigation is warranted to:
- Explore its efficacy in clinical settings.
- Investigate potential side effects and safety profiles.
- Develop novel formulations that enhance bioavailability and therapeutic outcomes.
Propiedades
IUPAC Name |
N-[5-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3,5-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2S2/c1-12-8-13(2)10-16(9-12)19(27)23-20-24-25-21(29-20)28-11-18(26)22-17-7-5-6-14(3)15(17)4/h5-10H,11H2,1-4H3,(H,22,26)(H,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIAAIJFEJXOSCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC(=CC(=C3)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














